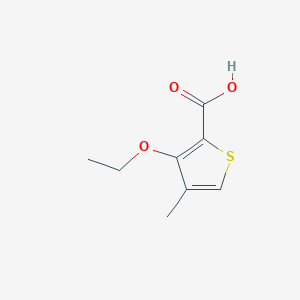

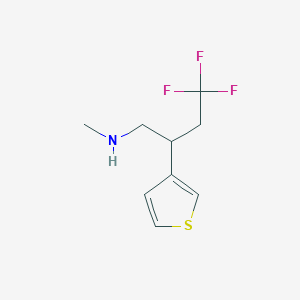

tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction (also known as a Huisgen cycloaddition), and the introduction of the formyl group . The tert-butyl carbamate could be introduced through a reaction with tert-butyl isocyanate.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition. The 1,2,3-triazole ring could participate in various transformations, and the carbamate group could undergo reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the formyl group could increase its polarity, potentially affecting its solubility in different solvents. The tert-butyl carbamate group could influence its steric properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Stereoselective Compounds

An efficient stereoselective synthesis route was developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This process highlights the importance of controlling stereochemistry in the synthesis of complex molecules (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, & Wenhao Hu, 2017).

Material Science Applications

Benzothiazole-modified carbazole derivatives have been synthesized, revealing the critical role of tert-butyl groups in gel formation. These materials, particularly TCBT with a tert-butyl moiety, show potential as fluorescent sensory materials for detecting volatile acid vapors, demonstrating an innovative approach to chemical sensing (Jiabao Sun, Pengchong Xue, Jingbo Sun, Peng Gong, Panpan Wang, & R. Lu, 2015).

Catalysis and Redox Chemistry

Comparing isomeric tridentate carbazole-based click ligands showed differences in redox properties when metalated with Ru, Zn, and Ni, forming complexes with almost perfectly octahedral coordination spheres. This study contributes to the understanding of ligand influence on the redox behavior of metal complexes, which is crucial for designing efficient catalysts (I. Pryjomska-Ray, Denise Zornik, M. Pätzel, Konstantin B. Krause, L. Grubert, B. Braun‐Cula, S. Hecht, & C. Limberg, 2018).

Fungicidal Activity

Research into (1Z, 3Z)‐4,4‐Dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐pent‐1‐en‐3‐one O‐[2,4‐dimethylthiazole(or 4‐methyl‐1,2,3‐thiadiazole)]‐5‐carbonyl Oximes revealed compounds with moderate to good fungicidal activities. Such studies are essential for developing new fungicides to combat plant diseases (H. Mao, Hong Song, & De-Qing Shi, 2012).

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(4-formyltriazol-1-yl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8-10,12H,4-7H2,1-3H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUDRBAITNWNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)